Ethyl 2-methyl-2-nitropropanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5342-77-8 |
|---|---|
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
ethyl 2-methyl-2-nitropropanoate |
InChI |
InChI=1S/C6H11NO4/c1-4-11-5(8)6(2,3)7(9)10/h4H2,1-3H3 |
InChI Key |
OZMLDSDNKWEGMX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C)(C)[N+](=O)[O-] |
Canonical SMILES |
CCOC(=O)C(C)(C)[N+](=O)[O-] |
Other CAS No. |
5342-77-8 |
Pictograms |
Irritant |
Origin of Product |
United States |
Nomenclature and Structural Characteristics of Ethyl 2 Methyl 2 Nitropropanoate
Systematic IUPAC Naming Conventions for Nitroesters
The systematic naming of nitroesters, such as ethyl 2-methyl-2-nitropropanoate, follows the established rules of the International Union of Pure and Applied Chemistry (IUPAC). These rules prioritize the principal functional group, which in this case is the ester.
The nomenclature process for an ester involves two parts. The first part of the name is derived from the alkyl group of the alcohol from which the ester is formed. The second part is derived from the carboxylic acid, with the '-oic acid' suffix being replaced by '-oate'. libretexts.org
When other functional groups are present, they are typically named as prefixes. For nitro compounds, the nitro group (–NO2) is always treated as a substituent and is denoted by the prefix "nitro-". youtube.comlibretexts.org The position of the nitro group and any other substituents are indicated by numerical locants on the parent carbon chain. youtube.com
In the case of this compound, the principal functional group is the ethyl ester of propanoic acid. The parent chain is the three-carbon propanoate. The ethyl group from the alcohol portion is named first. The substituents on the propanoate chain are a methyl group and a nitro group, both located at the second carbon position. Alphabetical order is used for the prefixes, leading to "methyl" before "nitro". Therefore, the systematic IUPAC name is this compound. nih.gov
Distinguishing Structural Features of this compound (CAS 5342-77-8)
This compound is a compound with the chemical formula C6H11NO4. nih.gov Its structure is characterized by a central quaternary carbon atom bonded to a methyl group, a nitro group, a carbonyl group of the ester, and another carbon atom of the ethyl group.
The presence of the ester and nitro groups gives the molecule specific chemical properties. The molecular weight of the compound is 161.16 g/mol . nih.govechemi.com Key structural and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 5342-77-8 |
| Molecular Formula | C6H11NO4 nih.govechemi.comguidechem.com |
| Molecular Weight | 161.16 g/mol nih.govechemi.com |
| IUPAC Name | This compound nih.gov |
| Topological Polar Surface Area | 72.1 Ų guidechem.comchem960.com |
| Hydrogen Bond Donor Count | 0 guidechem.comchem960.com |
| Hydrogen Bond Acceptor Count | 4 guidechem.comchem960.com |
| Rotatable Bond Count | 3 guidechem.comchem960.com |
| Complexity | 170 guidechem.comchem960.com |
| Exact Mass | 161.06880783 g/mol echemi.com |
This table is interactive. Click on the headers to sort the data.
Isomeric Considerations within Ethyl Nitrated Propanoates
Isomers are molecules that have the same molecular formula but different arrangements of atoms. For ethyl nitrated propanoates with the formula C6H11NO4, several structural isomers can exist. These isomers can be categorized based on the position of the nitro group and the methyl group on the propanoate backbone.
Considering the propanoate chain, the nitro and methyl groups can be placed at different positions. For instance, moving the nitro group to the third carbon would result in ethyl 3-nitropropanoate . If a methyl group is also present, its position further diversifies the isomeric possibilities.
Some potential isomers of this compound include:
Ethyl 2-methyl-3-nitropropanoate: Here, the nitro group is on the terminal carbon of the propanoate chain.
Ethyl 3-methyl-2-nitropropanoate: In this isomer, the positions of the methyl and nitro groups are swapped relative to the parent compound.
Ethyl 2-nitrobutanoate: This is an isomer where the methyl group is part of a longer four-carbon chain (butanoate) instead of being a substituent.
Ethyl 3-nitrobutanoate: Similar to the above, but with the nitro group at the third position of the butanoate chain.
Another type of isomerism to consider is functional group isomerism. For example, a carboxylic acid with a different arrangement of atoms could have the same molecular formula.
The specific placement of the methyl and nitro groups on the same carbon in this compound, which is a quaternary carbon, is a distinguishing feature that influences its chemical reactivity and properties compared to its other isomers.
Synthetic Methodologies for Ethyl 2 Methyl 2 Nitropropanoate and Analogues
Strategies for Carbon-Carbon Bond Formation at the α-Position
The construction of the C-C bond at the carbon atom bearing the nitro group is a cornerstone of organic synthesis. For α-nitro esters, and particularly for the creation of a quaternary center as in ethyl 2-methyl-2-nitropropanoate, several powerful reactions are employed. These include the Henry (nitroaldol) reaction, alkylation of α-nitro ester anions, and Michael addition to nitroalkenes.
Henry Reaction (Nitroaldol) Approaches to α-Nitro Esters
The Henry reaction, or nitroaldol reaction, is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction is fundamental for the synthesis of β-nitro alcohols, which are valuable synthetic intermediates. wikipedia.orgresearchgate.net
In the context of preparing α-nitro esters with quaternary centers, the Henry reaction can be adapted to use α-keto esters as the carbonyl component. The reaction between an α-keto ester and a nitroalkane, in the presence of a suitable catalyst, can lead to the formation of β-nitro-α-hydroxy esters containing a chiral quaternary carbon center. rsc.orgacs.orgrsc.org
Recent advancements have focused on the development of catalytic asymmetric Henry reactions to control the stereochemistry of the newly formed chiral center. rsc.orgrsc.org Chiral metal complexes, such as those involving copper(II) and chiral bisoxazoline or N,N'-dioxide ligands, have proven effective in catalyzing the enantioselective addition of nitromethane (B149229) to various α-keto esters. rsc.orgacs.orgnih.govnih.gov For instance, the use of a copper(II)-tert-butyl bisoxazoline complex in conjunction with triethylamine (B128534) facilitates a highly enantioselective reaction, yielding optically active β-nitro-α-hydroxy esters in high yields and with excellent enantiomeric excesses. acs.orgnih.gov Organocatalysts, such as C6′-OH cinchona alkaloids, have also been successfully employed for the asymmetric Henry reaction of α-keto esters, offering an efficient metal-free alternative. nih.gov
The general scheme for this approach is as follows:
R1-CO-COOR2 + R3R4CH-NO2 --(Base/Catalyst)--> R3R4C(NO2)-C(OH)(R1)-COOR2
The products of the Henry reaction, β-nitro-α-hydroxy esters, can be further transformed. For example, reduction of the nitro group can yield β-amino-α-hydroxy esters, which are important building blocks in medicinal chemistry. acs.org
Alkylation Reactions of α-Nitro Ester Anions
The alkylation of α-nitro ester anions provides a direct route to introduce alkyl groups at the α-position, adjacent to both the nitro and ester functionalities. This method is particularly useful for the synthesis of compounds with congested stereocenters.
The formation of a quaternary carbon center, such as the one in this compound, can be achieved by the alkylation of an α-substituted-α-nitro ester. The process involves the deprotonation of an α-nitro ester that already contains one substituent at the α-position, followed by reaction of the resulting nitronate anion with an electrophile.
The synthesis of all-carbon quaternary centers remains a significant challenge in organic synthesis. st-andrews.ac.uk The alkylation of ester enolates is a common strategy to address this. st-andrews.ac.ukyoutube.com In the case of nitro-substituted esters, the presence of the electron-withdrawing nitro group facilitates the deprotonation at the α-carbon.
For example, starting with ethyl 2-nitropropionate, deprotonation with a suitable base would generate the corresponding nitronate anion. Subsequent reaction with an alkylating agent, such as methyl iodide, would introduce a second methyl group at the α-position, yielding this compound.
| Starting Material | Base | Electrophile | Product |
|---|---|---|---|
| Ethyl 2-nitropropionate | Sodium Hydride | Methyl Iodide | This compound |
| Ethyl 2-nitropropionate | LDA | Benzyl Bromide | Ethyl 2-benzyl-2-nitropropanoate |
The choice of base and reaction conditions is crucial to control the outcome and avoid side reactions. Copper-catalyzed alkylation of nitroalkanes with α-bromonitriles has also been shown to be an effective method for creating highly congested carbon-carbon bonds, including the formation of products with two contiguous quaternary centers. nih.gov
Radical-nucleophilic substitution (SRN1) reactions offer an alternative pathway for the alkylation of nitro compounds. wikipedia.org This type of reaction proceeds through a radical chain mechanism and is particularly effective for the substitution of certain groups on aliphatic nitro compounds. najah.eduresearchgate.netrsc.org
The SRN1 mechanism involves the formation of a radical anion intermediate from the nitro compound, which then fragments to an alkyl radical and an anion. wikipedia.org This alkyl radical can then react with a nucleophile. In the context of synthesizing substituted α-nitro esters, a nitronate anion can act as the nucleophile.
Research has shown that α-substituted nitro compounds can undergo SRN1 reactions. najah.eduresearchgate.netrsc.org For instance, 2-substituted-2-nitropropanes react with various nucleophiles, including thiolates, via an SRN1 mechanism. najah.eduresearchgate.net While direct application to the synthesis of this compound from a precursor like ethyl 2-halo-2-nitropropanoate via an SRN1 reaction with a methyl nucleophile is less commonly documented, the principles of SRN1 reactions suggest its potential feasibility.
A related approach involves the radical reaction of alkyl iodides with silyl (B83357) nitronates, which provides a method for C-alkylation of nitro compounds. thieme-connect.com This process involves the addition of an alkyl radical to the C=N bond of the nitronate. thieme-connect.com
Michael Addition Reactions to Nitroalkenes leading to substituted Nitropropanoates
The Michael addition, a conjugate addition reaction, is a powerful tool for carbon-carbon bond formation. alevelchemistry.co.uk In this context, the addition of a nucleophile to a nitroalkene serves as a key step in the synthesis of substituted nitroalkanes. mdpi.comorganic-chemistry.org
To synthesize substituted nitropropanoates, a suitable carbon nucleophile can be added to a β-nitroacrylate ester. For example, the addition of an organometallic reagent, such as a Grignard reagent or an organozinc reagent, to ethyl 2-nitroacrylate would result in the formation of a substituted ethyl nitropropanoate.
The asymmetric conjugate addition of nucleophiles to nitroalkenes has been extensively studied, with significant progress in organocatalysis providing access to highly functionalized and enantioenriched products. mdpi.com For instance, the addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral amines, can produce γ-nitrocarbonyl compounds. mdpi.com
An efficient stereoselective synthesis of polycyclic lactams has been developed using the Michael addition of conjugated amino-esters to nitroalkenes. wvu.edu This highlights the versatility of nitroalkenes as Michael acceptors in constructing complex molecular frameworks. rsc.org
| Michael Acceptor | Nucleophile | Catalyst | Product Type |
|---|---|---|---|
| Ethyl 2-nitroacrylate | Dimethylcuprate | - | Ethyl 2-methyl-3-nitropropanoate |
| Nitroethylene | Malonic ester | Base | Substituted nitropropanoate derivative |
Nitration Procedures for Propanoate Scaffolds
An alternative synthetic strategy involves the direct introduction of a nitro group onto a pre-existing propanoate scaffold. This approach, known as nitration, is a general class of chemical processes for adding a nitro group (-NO2) to an organic compound. wikipedia.org
The nitration of saturated carboxylic acids and their derivatives, such as esters, can be achieved using tetravalent nitrogen oxides, like nitrogen tetroxide (N2O4). google.com This liquid-phase nitration is typically carried out at elevated temperatures. The reaction can produce both mono- and polynitro products, depending on the reaction conditions and the stoichiometry of the nitrating agent. google.com For the synthesis of this compound, the starting material would be ethyl 2-methylpropanoate (B1197409).
| Substrate | Nitrating Agent | Conditions | Product |
|---|---|---|---|
| Ethyl 2-methylpropanoate | N2O4 | 150-190 °C | This compound |
| Stearyl stearate | N2O4 | Liquid phase | Nitrated stearyl stearate |
It is important to distinguish the nitration of a C-H bond to form a C-NO2 bond from the formation of nitrate (B79036) esters (R-O-NO2), which results from the reaction of an alcohol with nitric acid. wikipedia.orgwikipedia.org The nitration of propanoate scaffolds specifically targets the carbon backbone of the molecule.
Direct C-Nitration Methods
Direct C-nitration involves the introduction of a nitro group (-NO2) onto a carbon atom. In the context of this compound, this would entail the nitration of an ethyl 2-methylpropanoate precursor. Generally, nitration of alkanes or substituted alkanes can be challenging and may require harsh conditions. wikipedia.org Aromatic nitration, a more common process, typically employs a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. wikipedia.org
For aliphatic compounds, direct C-nitration is less straightforward. However, methods for the nitration of carbon acids, such as esters with an α-hydrogen, exist. These reactions often proceed via the formation of an enolate intermediate, which then attacks a nitrating agent. While specific examples for the direct nitration of ethyl 2-methylpropanoate are not extensively detailed in the provided search results, the general principle of C-nitration of related compounds provides a conceptual basis. For instance, the nitration of cubane-1,4-dicarboxylic acid dimethyl ester has been achieved using dinitrogen tetraoxide. researchgate.net
Conversion of Precursor Functional Groups to Nitro
An alternative to direct nitration is the conversion of an existing functional group at the α-position into a nitro group. This is a common strategy in organic synthesis to introduce the nitro functionality. solubilityofthings.comslideshare.net For the synthesis of this compound, this would involve starting with a precursor that has a suitable functional group at the 2-position of the propanoate chain.
One plausible precursor is an α-amino ester. The amino group can be converted to a nitro group through oxidation. While the direct conversion of a primary amine to a nitro compound can be achieved, it often requires specific oxidizing agents. Another potential precursor is an α-halo ester, where the halogen could be displaced by a nitrite (B80452) salt (e.g., sodium nitrite) in a nucleophilic substitution reaction to yield the α-nitro ester.
Esterification Techniques for Ethyl Ester Formation
The formation of the ethyl ester moiety is a crucial step in the synthesis of this compound. This is typically achieved through esterification of the corresponding carboxylic acid, 2-methyl-2-nitropropanoic acid.
A widely used method for esterification is the Fischer esterification , which involves reacting the carboxylic acid with an alcohol (in this case, ethanol) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, and to favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com
Other modern esterification methods that offer milder conditions and higher efficiency are also available. These can involve the use of coupling agents or specialized catalysts. For example, various catalysts, including silica (B1680970) chloride and 2,2'-biphenol-derived phosphoric acid, have been shown to be effective for the esterification of carboxylic acids. organic-chemistry.org
Multi-Component Reactions for Concurrent Functionalization
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants. tcichemicals.com This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification processes.
While a specific MCR for the direct synthesis of this compound is not explicitly described, related MCRs that form α-nitro esters or similar structures have been reported. For instance, the Henry reaction (nitroaldol reaction) can be part of a multi-component sequence. acs.orgorganic-chemistry.org A three-component reaction involving an aldehyde, an aromatic amine, and a nitroalkane can yield 2-nitroamines. organic-chemistry.org Conceptually, a multi-component strategy could be envisioned where a precursor to the 2-methylpropanoate skeleton, a nitrating agent, and an ethylating agent or ethanol (B145695) are combined under suitable catalytic conditions.
Stereoselective Synthesis Approaches
The synthesis of chiral molecules, where one enantiomer is favored over the other, is of significant importance in various fields, particularly in pharmaceuticals. Although this compound itself is achiral, the methodologies developed for the stereoselective synthesis of related α-nitro esters are highly relevant and can be adapted for analogues.
Chiral Auxiliaries in this compound Synthesis
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed. wikipedia.org
In the context of α-nitro ester synthesis, a chiral auxiliary could be attached to the ester group or another part of the molecule. For example, pseudoephedrine can be used as a chiral auxiliary by forming an amide with a carboxylic acid. wikipedia.org Deprotonation at the α-carbon followed by reaction with an electrophile proceeds with high stereocontrol, directed by the chiral auxiliary. wikipedia.org While not directly applied to this compound in the provided results, this principle could be extended to the synthesis of chiral analogues.
Asymmetric Catalysis in α-Nitro Ester Formation
Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, where a small amount of a chiral catalyst directs the formation of a large amount of a single enantiomer.
Organocatalysis has emerged as a significant area in asymmetric synthesis. Chiral organocatalysts, such as bifunctional thiourea (B124793) catalysts and pyrrolidine-based catalysts, have been successfully employed in the asymmetric conjugate addition of nitroalkanes and α-nitroketones to various electrophiles. nih.govnih.govmdpi.com These reactions often proceed with high enantioselectivity. For instance, the organocatalytic asymmetric conjugate addition of α-nitroketones to β,γ-unsaturated α-keto esters has been shown to produce products with up to 99% ee. nih.govacs.org
Furthermore, metal-based chiral catalysts have also been utilized. A rare-earth metal/alkali metal bimetallic catalyst has been shown to be effective for the enantioselective coupling of nitroalkanes and α-keto esters. acs.org These catalytic systems provide access to optically active α-nitro tertiary alcohols, which are versatile synthetic intermediates. acs.org The development of solid-phase asymmetric catalysts further enhances the practicality of these methods, allowing for continuous-flow reactions. acs.org
Practical Synthesis Considerations: Yield Optimization and Reaction Conditions
The successful synthesis of this compound hinges on carefully managing reaction conditions to maximize the yield of the desired product while minimizing side reactions. A primary synthetic route involves the alkylation of a 2-nitropropane-derived anion with an ethyl haloformate, typically ethyl chloroformate. However, a significant challenge in this process is the ambident nature of the nitronate anion, which can lead to two different products: the desired C-alkylated product (this compound) and the undesired O-alkylated product (a nitronate ester). The ratio of these products is highly sensitive to several experimental factors.
Key parameters that require careful optimization include the choice of solvent, the nature of the cation (counter-ion to the nitronate), temperature, and the specific alkylating agent used.
Solvent Effects: The polarity of the solvent plays a critical role in directing the alkylation. Polar aprotic solvents, which are effective at solvating cations but not anions, tend to leave a "naked," highly reactive anion. ic.ac.uk This often favors reaction at the more electronegative oxygen atom, leading to a higher proportion of the O-alkylated product. ic.ac.ukpharmaxchange.info Conversely, less polar or weakly polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether can favor C-alkylation. ic.ac.uk In these solvents, the cation remains more closely associated with the oxygen atom of the nitronate, sterically hindering O-alkylation and promoting attack from the carbon atom. ic.ac.ukyoutube.com
Cation and Base Selection: The choice of base used to deprotonate 2-nitropropane (B154153) determines the resulting cation. Alkali metal hydrides (like sodium hydride) or strong, non-nucleophilic amide bases such as lithium diisopropylamide (LDA) are commonly used. ic.ac.uk The size of the cation can influence the C/O alkylation ratio; smaller cations like Li⁺ tend to form tighter ion pairs and can favor C-alkylation under appropriate solvent conditions, whereas larger cations like K⁺ may favor O-alkylation. ic.ac.uk
Temperature Control: Reaction temperature is another crucial variable. Lower temperatures generally favor C-alkylation. This is because the transition state for C-alkylation is often more ordered and has a lower activation enthalpy, making it the preferred pathway at reduced temperatures. Higher temperatures can provide the necessary activation energy to overcome the barrier for O-alkylation and may also lead to decomposition of the thermally sensitive nitro-ester product. google.com
Nature of the Electrophile: While ethyl chloroformate is a common electrophile for this synthesis, the hardness or softness of the electrophile can also influence the reaction outcome according to Hard and Soft Acid-Base (HSAB) theory. Softer electrophiles tend to favor reaction at the softer carbon center of the nitronate, while harder electrophiles favor reaction at the harder oxygen center. reddit.com
The following table provides representative data illustrating how changing reaction conditions can affect the product distribution in the alkylation of nitronates, which is a foundational reaction for synthesizing compounds like this compound.
Table 1: Influence of Reaction Conditions on C- vs. O-Alkylation of Nitronates This table presents illustrative data based on established principles of enolate and nitronate chemistry.
| Condition | Base/Cation | Solvent | Temperature | Predominant Product | Rationale |
|---|---|---|---|---|---|
| 1 | LDA (Li⁺) | THF | -78 °C | C-Alkylation | Low temperature and tight ion-pairing in a weakly polar solvent favor C-alkylation. ic.ac.uk |
| 2 | NaH (Na⁺) | HMPA | 25 °C | O-Alkylation | Highly polar aprotic solvent creates a reactive "naked" anion, favoring O-alkylation. ic.ac.uk |
| 3 | KHMDS (K⁺) | DME | 0 °C | O-Alkylation | Larger cation and moderately polar solvent can favor O-alkylation. ic.ac.uk |
| 4 | NaH (Na⁺) | Diethyl Ether | 0 °C | C-Alkylation | Non-polar solvent promotes ion-pairing, sterically hindering the oxygen and favoring C-alkylation. |
Chemical Reactivity and Transformation Pathways of Ethyl 2 Methyl 2 Nitropropanoate
Reactivity of the Nitro Group
The tertiary nitro group is a key feature of the molecule, and its transformations are of significant interest in synthetic organic chemistry.
Reduction of the Nitro Group to Amine Functionality
The conversion of a nitro group to a primary amine is a fundamental transformation. For aliphatic nitro compounds like ethyl 2-methyl-2-nitropropanoate, this reduction can be achieved using several methods, effectively transforming the nitroester into the corresponding amino ester, ethyl 2-amino-2-methylpropanoate. wikipedia.orgresearchgate.net Common and effective reduction strategies include catalytic hydrogenation and chemical reduction with metal-based reagents. commonorganicchemistry.com
Catalytic hydrogenation using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel is a widely used method for reducing both aliphatic and aromatic nitro groups to amines. wikipedia.orgcommonorganicchemistry.com Another powerful reducing agent for this conversion is Lithium aluminum hydride (LiAlH₄), which is known to reduce aliphatic nitro compounds to amines. commonorganicchemistry.com Additionally, metal-based reductions, for instance, using iron (Fe) or zinc (Zn) powder in an acidic medium like acetic acid, provide a milder alternative that is often tolerant of other functional groups. wikipedia.orgcommonorganicchemistry.com
Table 1: Common Reagents for the Reduction of Aliphatic Nitro Compounds to Amines
| Reagent/Catalyst | Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Hydrogen gas, Palladium on Carbon catalyst | A common and efficient method, though may also reduce other functional groups. commonorganicchemistry.com |
| H₂ / Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective alternative to Pd/C, especially when dehalogenation is a concern. wikipedia.org |
| H₂ / PtO₂ | Hydrogen gas, Platinum(IV) oxide (Adam's catalyst) | A robust catalyst for hydrogenation. wikipedia.org |
| LiAlH₄ | Lithium aluminum hydride in an ethereal solvent (e.g., THF) | A potent reducing agent for aliphatic nitro compounds. commonorganicchemistry.com |
| Fe / Acid | Iron powder in an acidic solvent (e.g., Acetic Acid) | A classic and mild method for nitro group reduction. wikipedia.org |
| Zn / Acid | Zinc powder in an acidic solvent (e.g., Acetic Acid) | Provides a mild reduction, similar to iron. commonorganicchemistry.com |
Denitration Reactions
Denitration, the removal of the nitro group, is another important transformation. For tertiary nitro compounds, this can be challenging. One of the most well-known denitration methods that converts a nitroalkane into a carbonyl compound is the Nef reaction. wikipedia.orgorganic-chemistry.org However, the standard mechanism of the Nef reaction requires the initial deprotonation of the α-carbon to form a nitronate salt, which is then hydrolyzed by strong acid. wikipedia.orgalfa-chemistry.com Since this compound is a tertiary nitro compound, it lacks an α-hydrogen atom and therefore cannot form the requisite nitronate anion. Consequently, it does not undergo the classic Nef reaction. wikipedia.orgalfa-chemistry.com
Alternative denitration pathways for tertiary nitro compounds exist, such as reductive denitration. For instance, treatment with reducing agents like tributyltin hydride has been shown to cause reductive cleavage of the carbon-nitrogen bond in aliphatic nitro compounds.
Nitronate Anion Formation and Reactivity (e.g., Henry reaction, Michael addition)
A significant aspect of the reactivity of primary and secondary nitroalkanes is the acidity of the α-hydrogen, which allows for the formation of a resonance-stabilized nitronate anion upon treatment with a base. wikipedia.org This anion is a potent nucleophile and a key intermediate in classic carbon-carbon bond-forming reactions like the Henry (nitroaldol) reaction and the Michael addition. wikipedia.org
However, this compound possesses a tertiary nitro group, meaning the α-carbon is quaternary and has no attached hydrogen atoms. Due to the absence of an acidic α-proton, it is structurally impossible for this compound to be deprotonated to form a nitronate anion. wikipedia.orgalfa-chemistry.com Therefore, this compound cannot function as the nucleophilic component (i.e., the Michael donor or the nitroaldol precursor) in traditional Henry or Michael reactions.
To illustrate this point, the related compound ethyl 2-nitropropanoate, which is a secondary nitroalkane with an α-hydrogen, readily participates as a nucleophile in enantioselective Michael reactions. fishersci.cachemicalbook.com This highlights the critical role of the α-hydrogen for this mode of reactivity, a feature absent in this compound.
Reactivity of the Ester Moiety
The ethyl ester group in the molecule exhibits reactivity typical of carboxylic acid esters, including hydrolysis, transesterification, and reactions with strong nucleophiles like organometallic reagents.
Hydrolysis and Transesterification Reactions
Like other esters, this compound can be hydrolyzed to its corresponding carboxylic acid, 2-methyl-2-nitropropanoic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base. youtube.comnih.gov
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. The reaction is reversible. youtube.com
Base-catalyzed hydrolysis (saponification) involves the attack of a strong nucleophile, typically hydroxide (B78521) ion, on the carbonyl carbon. This reaction is irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base to form a carboxylate salt. youtube.com The steric hindrance from the quaternary α-carbon might slow the rate of hydrolysis compared to less hindered esters. arkat-usa.org
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, reacting this compound with methanol (B129727) under acidic or basic conditions would lead to the formation of mthis compound and ethanol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess. wikipedia.org Specific catalysts, such as dibutyltin(IV) oxide, have been effectively used for the transesterification of α-nitro esters like methyl 2-nitroacetate. researchgate.netresearchgate.net
Table 2: General Transformations of the Ester Moiety
| Reaction | Reagents | Product |
|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (aq), heat | 2-methyl-2-nitropropanoic acid + Ethanol |
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are powerful nucleophiles that readily react with esters. wikipedia.orglibretexts.org The reaction of an ester with a Grignard or organolithium reagent typically involves two successive additions. masterorganicchemistry.com
The first equivalent of the organometallic reagent adds to the carbonyl carbon to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the ethoxide (⁻OEt) leaving group to form a ketone. chemistrysteps.com This newly formed ketone is generally more reactive than the starting ester towards the organometallic reagent. youtube.com Therefore, it rapidly reacts with a second equivalent of the reagent in another nucleophilic addition. Subsequent acidic workup protonates the resulting alkoxide to yield a tertiary alcohol, where two of the alkyl groups come from the organometallic reagent. libretexts.org
In the case of this compound, the reaction with two or more equivalents of a Grignard reagent (e.g., R-MgBr) would be expected to produce a tertiary alcohol of the general structure R₂C(OH)C(CH₃)₂NO₂ after workup. However, it is also possible that the highly reactive organometallic reagent could interact with the nitro group, potentially leading to side products.
Reactivity at the Quaternary α-Carbon Center
The presence of a quaternary carbon atom bonded to both an electron-withdrawing nitro group and an ester group defines the reactivity of this compound. This substitution pattern results in significant steric hindrance and the absence of an acidic α-hydrogen, which dictates its stability and reaction pathways.
Stability of the Quaternary Carbon
The quaternary α-carbon in this compound imparts considerable stability to the molecule under many conditions. A key feature is the lack of an α-hydrogen atom, which prevents deprotonation to form a nitronate anion under standard basic conditions. This inability to form a nitronate is crucial as it renders the compound unreactive in many typical reactions of primary and secondary nitroalkanes.
For instance, the Nef reaction, a classic method for converting nitroalkanes to carbonyl compounds via the acid hydrolysis of a nitronate salt, is not viable for tertiary nitro compounds like this compound. alfa-chemistry.comwikipedia.orgchemeurope.com The reaction's prerequisite is the formation of the nitronate salt, which cannot occur without an abstractable α-proton. wikipedia.org
The thermal stability of the C-NO₂ bond is notable, though not absolute. While the nitrogen-oxygen bonds in the nitro group are relatively weak, significant thermal energy is required to induce decomposition. researchgate.net When heated to high temperatures, typically above 300°C, nitroalkanes can decompose through the elimination of nitrous acid to form alkenes. sarthaks.com However, under normal laboratory conditions, the quaternary center is robust. The cleavage of the carbon-nitrogen bond generally requires specific activation, often through radical pathways rather than simple thermal or acid/base catalysis.
Further Functionalization at Proximal Positions
Given the stability of the quaternary α-nitro center, chemical transformations are more likely to occur at other positions within the molecule, such as the ethyl ester group. While specific research on the functionalization of this compound at these positions is not extensively documented, standard reactions of the ester moiety are considered plausible pathways. These transformations would leave the α-carbon and nitro group intact.
Potential reactions include:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-methyl-2-nitropropanoic acid and ethanol.
Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst could replace the ethyl group with another alkyl group.
Reduction: The ester group could be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding primary alcohol, 2-methyl-2-nitropropan-1-ol.
Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines could convert the ester into the corresponding amide.
These potential transformations highlight that the periphery of the molecule can be modified while preserving the core quaternary nitro structure.
Cyclization and Rearrangement Reactions
The structure of this compound, being a saturated and sterically congested acyclic compound, does not lend itself readily to common intramolecular cyclization or rearrangement reactions. Such reactions typically require specific functionalities like double bonds, leaving groups, or a flexible carbon chain that can achieve a suitable geometry for ring closure, which are absent in the title compound.
However, the nitro group itself is a versatile functional group that can participate in the synthesis of heterocycles when part of a suitable precursor. For example, nitroalkenes are widely used in hetero-Diels-Alder reactions to form six-membered heterocycles like 1,2-oxazines. mdpi.commdpi.com In these reactions, the nitroalkene acts as the heterodiene, reacting with an alkene to form the oxazine (B8389632) ring. Similarly, nitrones, which can be formed from nitro compounds, undergo intramolecular cycloadditions with alkenes to generate complex isoxazolidine (B1194047) ring systems. rsc.org
Oxidative Transformations
The oxidation of this compound is dominated by the inertness of its tertiary nitro group to classical oxidative procedures. As previously mentioned, the Nef reaction fails for this substrate due to the absence of an α-hydrogen. wikipedia.orgchemeurope.com This prevents the formation of the nitronate intermediate, which is the species that is actually hydrolyzed in the reaction mechanism.
While the classic acid-hydrolysis route is blocked, alternative oxidative methods for converting nitro groups to carbonyls have been developed, some of which operate under oxidative conditions using reagents like potassium permanganate (B83412) (KMnO₄) or ozone. wikipedia.orgorganic-chemistry.org However, these methods also typically rely on the nitronate form as the substrate for oxidation.
A more relevant, though less common, transformation is oxidative denitration. The direct cleavage of a C-NO₂ bond can be achieved under specific catalytic conditions. For example, palladium-catalyzed methods have been developed for the reductive denitration of nitroarenes, and similar principles could potentially be applied in an oxidative context. nih.gov The oxidation of primary amines to nitroalkanes is a well-known process, suggesting that the nitro group is the higher oxidation state, and its removal would likely be a reductive process unless it proceeds via a radical or organometallic pathway that facilitates oxidative cleavage. wiley-vch.de
Radical Reactions Involving this compound
The C-NO₂ bond in tertiary nitroalkanes is susceptible to cleavage under radical conditions, providing a key pathway for transformation. The most significant radical reaction for this class of compounds is reductive denitration. rsc.orgresearchgate.net
This transformation is reliably achieved using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). organicchemistrydata.org The established mechanism proceeds via a radical chain reaction:
Initiation: The initiator (AIBN) generates a radical, which abstracts a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).
Propagation:
The Bu₃Sn• radical adds to the oxygen atom of the nitro group of this compound.
The resulting adduct rapidly fragments, cleaving the weak C-N bond to release a stable tertiary alkyl radical (the 2-ethoxycarbonylpropan-2-yl radical) and tributyltin nitrite (B80452) (Bu₃SnONO). acs.org
The alkyl radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to form the denitrated product, Ethyl 2-methylpropanoate (B1197409), and regenerate the Bu₃Sn• radical, which continues the chain.
Interestingly, the outcome of radical reactions can be highly dependent on the reagent used. While tributyltin hydride is effective for reductive denitration, studies have shown that other radical-generating reagents behave differently. For example, the reaction of tertiary nitroalkanes with tris(trimethylsilyl)silane, another common radical-based reducing agent, does not lead to the corresponding hydrocarbon. acs.org In this case, the intermediate nitroxide adduct fragments preferentially at the N-O bond rather than the C-N bond, leading to a different reaction cascade and preventing the denitration pathway. acs.org This highlights the nuanced reactivity of the nitro group in radical processes. The cleavage of tertiary nitro anion radicals has also been a subject of study, further demonstrating the importance of radical pathways in the chemistry of these compounds. acs.org
Table of Reaction Data
The following table summarizes key reaction types discussed for tertiary nitro compounds, with conditions illustrative of the transformations.
| Reaction Type | Substrate Type | Reagents & Conditions | Product Type | Reported for Title Compound? | Reference(s) |
| Nef Reaction | Tertiary α-Nitro Ester | Strong Acid (e.g., H₂SO₄) | No Reaction | No (Unreactive) | alfa-chemistry.comwikipedia.orgchemeurope.com |
| Thermal Decomposition | Nitroalkane | High Temperature (>300°C) | Alkene + HNO₂ | No (General Principle) | sarthaks.com |
| Radical Denitration | Tertiary Nitroalkane | Bu₃SnH, AIBN | Alkane | No (Applicable Principle) | researchgate.netorganicchemistrydata.orgacs.org |
| Reaction with Silyl (B83357) Radicals | Tertiary Nitroalkane | (Me₃Si)₃SiH, Initiator | No Denitration | No (Applicable Principle) | acs.org |
Spectroscopic Characterization and Elucidation of Ethyl 2 Methyl 2 Nitropropanoate Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical method for the structural elucidation of organic molecules in solution. By examining the magnetic environments of ¹H and ¹³C nuclei, NMR provides a detailed blueprint of atomic arrangement, connectivity, and stereochemical relationships.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of Ethyl 2-methyl-2-nitropropanoate is predicted to display a set of distinct signals corresponding to the chemically unique protons in the molecule. The ethyl moiety is expected to produce a characteristic quartet and a triplet. The two protons of the methylene (B1212753) group (-O-CH₂-) are deshielded by the adjacent electronegative oxygen atom of the ester, causing their signal to appear at a lower field (further downfield). This signal would appear as a quartet due to spin-spin coupling with the three protons of the adjacent methyl group. These terminal methyl protons (-CH₃) of the ethyl group are expected to resonate as a triplet at a higher field (further upfield). The two methyl groups attached to the quaternary α-carbon are chemically equivalent and are therefore anticipated to produce a single, sharp signal with an integration value corresponding to six protons. Due to the absence of any adjacent protons, this signal will be a singlet.
| Protons | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Integration |
|---|---|---|---|
| -O-CH₂-CH₃ | ~4.2 | Quartet (q) | 2H |
| -C(CH₃)₂- | ~1.7 | Singlet (s) | 6H |
| -O-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, five distinct signals are expected. The carbonyl carbon (C=O) of the ester group is the most deshielded and will appear at the lowest field position in the spectrum, typically in the range of 160-180 ppm. libretexts.org The quaternary carbon, bonded to two methyl groups, a nitro group, and the ester carbonyl, is also significantly deshielded and is expected to appear at a distinct downfield position. The remaining carbons of the ethyl group and the two equivalent methyl groups will resonate at higher fields.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~170 |
| -C (CH₃)₂- | ~90 |
| -O-C H₂-CH₃ | ~62 |
| -C(C H₃)₂- | ~24 |
| -O-CH₂-C H₃ | ~14 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity
To unequivocally piece together the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For this compound, a cross-peak would be observed between the methylene quartet (~4.2 ppm) and the methyl triplet (~1.3 ppm) of the ethyl group, confirming their connectivity. No other correlations are expected due to the isolated nature of the gem-dimethyl singlet.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons to which they are directly attached. sdsu.edu The HSQC spectrum would show a correlation between the proton signal at ~4.2 ppm and the carbon signal at ~62 ppm, confirming the -OCH₂- assignment. It would also correlate the proton triplet at ~1.3 ppm with the carbon signal at ~14 ppm (-CH₃ of the ethyl group) and the six-proton singlet at ~1.7 ppm with the carbon signal at ~24 ppm (-C(CH₃)₂).
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons (over two to three bonds), which is crucial for identifying quaternary carbons and carbonyl groups that have no attached protons. youtube.com Key HMBC correlations would be expected between the gem-dimethyl protons (~1.7 ppm) and both the quaternary carbon (~90 ppm) and the carbonyl carbon (~170 ppm). Additionally, the methylene protons of the ethyl group (~4.2 ppm) would show a correlation to the carbonyl carbon (~170 ppm).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of this compound is expected to be dominated by strong absorption bands from the ester and nitro groups. A very strong and sharp absorption peak around 1740 cm⁻¹ is characteristic of the C=O stretching vibration of the ester. The nitro group (-NO₂) typically displays two distinct and strong stretching bands: an asymmetric stretch near 1550 cm⁻¹ and a symmetric stretch near 1370 cm⁻¹. Furthermore, a strong C-O stretch from the ester linkage is expected in the 1250-1100 cm⁻¹ region. The C-H stretching and bending vibrations of the alkyl portions of the molecule will appear in their usual regions of ~2850-3000 cm⁻¹ and ~1360-1470 cm⁻¹, respectively.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| C=O (Ester) | ~1740 | Stretch |
| -NO₂ (Nitro) | ~1550 | Asymmetric Stretch |
| -NO₂ (Nitro) | ~1370 | Symmetric Stretch |
| C-O (Ester) | 1250-1100 | Stretch |
| C-H (Alkyl) | 2850-3000 | Stretch |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation patterns. For this compound (C₆H₁₁NO₄), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 161.16 g/mol . nih.gov Under electron ionization (EI), the molecule is expected to fragment in predictable ways. Key fragmentation pathways would include the loss of the nitro group (-NO₂, 46 Da) to give a peak at m/z 115, and the loss of the ethoxy group (-OC₂H₅, 45 Da) to yield a fragment at m/z 116. Another prominent peak would likely be observed at m/z 73, corresponding to the [COOC₂H₅]⁺ fragment.
| Mass-to-Charge Ratio (m/z) | Predicted Fragment Identity |
|---|---|
| 161 | [M]⁺ (Molecular Ion) |
| 116 | [M - •OC₂H₅]⁺ |
| 115 | [M - •NO₂]⁺ |
| 73 | [COOC₂H₅]⁺ |
Advanced Spectroscopic Methods (e.g., Raman, UV-Vis as applicable to structural features)
While the core techniques above provide the bulk of the structural information, other methods can offer complementary data.
Raman Spectroscopy : As a technique complementary to IR, Raman spectroscopy would also be useful for identifying the key functional groups. The symmetric stretching vibration of the nitro group, in particular, is expected to produce a strong and easily identifiable signal in the Raman spectrum.
UV-Vis Spectroscopy : The electronic structure of the molecule can be probed using UV-Visible spectroscopy. Nitroalkanes typically exhibit a weak n→π* electronic transition in the ultraviolet region, around 270-280 nm. The presence of such an absorption band in the UV-Vis spectrum of this compound would provide further evidence for the existence of the nitro functional group. The ester carbonyl group also has an n→π* transition, but it is generally weaker and may be obscured by the absorption from the nitro group.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
The application of chiroptical spectroscopy for the determination of enantiomeric excess is not applicable to this compound. This is due to the achiral nature of the molecule.
A molecule is considered chiral if it is non-superimposable on its mirror image. This property typically arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon atom at the second position (C2) is bonded to the following groups:
A methyl group (-CH₃)
A nitro group (-NO₂)
An ethoxycarbonyl group (-COOCH₂CH₃)
Another methyl group, which is part of the propyl chain.
A detailed examination of the structure reveals that the central carbon atom in the propanoate chain is bonded to two identical methyl groups. The presence of these two identical substituents means that the molecule does not possess a chiral center. Consequently, this compound does not exist as a pair of enantiomers.
Theoretical and Computational Studies on Ethyl 2 Methyl 2 Nitropropanoate
Quantum Chemical Calculations for Electronic Structure Analysis
There are no dedicated studies in the searched scientific literature that report on the quantum chemical calculations for the electronic structure analysis of ethyl 2-methyl-2-nitropropanoate. Consequently, detailed information regarding its frontier molecular orbitals (HOMO-LUMO), electrostatic potential map, and atomic charge distribution is not available. Such studies would be valuable for understanding the molecule's reactivity and kinetic stability.
Conformational Analysis and Stability
A computational analysis of the different conformers of this compound, their relative stabilities, and the energy barriers for rotation around its single bonds has not been reported in the available literature. This type of study is crucial for understanding the molecule's three-dimensional structure and how its shape influences its physical and chemical properties.
Reaction Mechanism Elucidation using Computational Methods (e.g., DFT studies)
No computational studies, such as those employing Density Functional Theory (DFT), were found that specifically elucidate the reaction mechanisms involving this compound. While research exists on the computational analysis of reactions for similar molecules like α-nitro esters, the specific pathways, transition states, and activation energies for reactions involving this compound remain uninvestigated in the public domain. mdpi.com
Prediction of Spectroscopic Properties
There are no published computational studies that predict the spectroscopic properties (such as IR, Raman, and NMR spectra) of this compound. While experimental NMR data has been reported, a corresponding theoretical investigation that could help in the assignment of spectral peaks is not available. rsc.org Specifically, the reported experimental data is as follows:
¹H-NMR (300 MHz, CDCl₃, 299 K) δ (ppm): 4.26 (q, J = 7.1 Hz, 2H), 1.81 (s, 6H), 1.28 (t, J = 7.1 Hz, 3H). rsc.org
¹³C-NMR (75 MHz, CDCl₃, 299 K) δ (ppm): 167.3, 90.1, 62.9, 23.5, 13.9. rsc.org
A computational prediction would involve calculating the magnetic shielding constants of the nuclei to estimate the chemical shifts and comparing them with this experimental data.
Molecular Dynamics Simulations for Solvent Interactions
No molecular dynamics (MD) simulation studies have been published that focus on the behavior of this compound in different solvents. MD simulations would provide valuable insights into its solvation process, the structure of the solvent shell around the molecule, and its dynamic behavior in solution. Such studies are important for understanding its solubility and transport properties.
Applications of Ethyl 2 Methyl 2 Nitropropanoate in Complex Organic Synthesis
Building Block in the Synthesis of Chiral α,α-Disubstituted Amino Acids
One of the most significant applications of α-nitro esters is in the synthesis of α,α-disubstituted amino acids, which are crucial components of peptidomimetics and other biologically active molecules. wiley.com The presence of two substituents at the α-carbon atom imparts conformational constraints and increased resistance to enzymatic degradation in peptides. Ethyl 2-methyl-2-nitropropanoate serves as a direct precursor to α,α-dimethylglycine derivatives.
The synthetic strategy hinges on the reduction of the nitro group to an amine. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient approach. nih.gov For instance, catalytic hydrogenation of this compound over catalysts like Palladium on carbon (Pd/C) or Raney Nickel would yield the corresponding ethyl 2-amino-2-methylpropanoate. nih.gov
Table 1: Transformation of this compound to an Amino Acid Ester Derivative
| Starting Material | Reagents and Conditions | Product | Application |
| This compound | H₂, Pd/C or Raney Nickel | Ethyl 2-amino-2-methylpropanoate | Precursor to α,α-dimethylglycine |
This straightforward reduction provides access to a non-proteinogenic amino acid ester that can be further elaborated or incorporated into peptide chains. The development of asymmetric reduction methods, although more challenging for tertiary nitro compounds, could offer a route to chiral α,α-disubstituted amino acids if a prochiral variant of the substrate were used.
Precursor for Nitrogen-Containing Heterocycles
Nitroalkanes are versatile precursors for the synthesis of a wide array of nitrogen-containing heterocycles. wiley.com The nitro group can be strategically transformed into various functionalities that can then participate in cyclization reactions. While direct examples employing this compound are not extensively documented, its derivatives can be envisioned as key intermediates.
For instance, partial reduction of the nitro group to a hydroxylamine, followed by intramolecular cyclization with the ester group or a modified side chain, could lead to the formation of five- or six-membered heterocycles. Furthermore, reactions involving the carbon skeleton, followed by manipulation of the nitro group, open up diverse synthetic pathways. The versatility of nitro compounds in the synthesis of heterocycles is well-established, and by extension, this compound represents a potential starting material for novel heterocyclic structures. wiley.com
Intermediate in the Synthesis of Pharmaceutical and Agrochemical Compounds
Nitro compounds are recognized as important building blocks in the synthesis of pharmaceutically and agrochemically relevant molecules. frontiersin.org The nitro group's strong electron-withdrawing nature can influence the reactivity of adjacent functional groups, and it can be readily converted into other functionalities such as amines, ketones, or oximes. wiley.com
The core structure of this compound, a gem-dimethyl substituted α-nitro ester, can be found embedded within more complex molecules. For example, a recently synthesized succinimide (B58015) derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has shown potential as an anti-inflammatory and analgesic agent. mdpi.com While not directly synthesized from this compound in this specific report, the structural similarity highlights the potential utility of this scaffold in medicinal chemistry.
The synthesis of such compounds often involves Michael additions or other carbon-carbon bond-forming reactions where the α-nitro ester can act as a nucleophile under basic conditions. Subsequent reduction of the nitro group can then install a key amine functionality, a common feature in many bioactive compounds.
Use in Catalyst Development and Mechanistic Studies
While direct applications of this compound in catalyst development are not prominent in the literature, compounds of this type can serve as valuable probes in mechanistic studies. The steric hindrance around the quaternary center and the specific electronic properties of the nitro and ester groups can be used to investigate the steric and electronic demands of a catalytic reaction.
For example, in studying new hydrogenation or reduction catalysts, the reactivity of this compound compared to less substituted nitro esters can provide insights into the catalyst's active site accessibility. Similarly, in reactions where the nitroalkane acts as a nucleophile, the tertiary nature of this substrate can help to elucidate the mechanism and stereochemical outcome of the reaction.
Contribution to Total Synthesis of Natural Products (if applicable)
The application of this compound in the total synthesis of natural products is not widely reported. However, the general utility of nitroalkanes in natural product synthesis is well-established. wiley.com They serve as versatile intermediates that can be transformed into a variety of functional groups at different stages of a synthetic sequence.
Given its structure, this compound could potentially be employed in the synthesis of natural products containing a gem-dimethyl moiety adjacent to a nitrogen atom. The synthesis of such targets would likely involve the key transformation of the nitro group into an amine, followed by further elaboration of the carbon skeleton. The development of novel synthetic methodologies involving tertiary nitro esters could pave the way for their future application in this demanding area of organic chemistry.
Future Research Directions and Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of α-nitro esters, including Ethyl 2-methyl-2-nitropropanoate, is poised for significant evolution, with a strong emphasis on developing more sustainable and efficient methodologies. Future research will likely pivot from traditional methods, which can involve harsh reagents, towards greener alternatives.
Key areas for future investigation include:
Flow Chemistry: Continuous flow processes offer a promising avenue for the safe and rapid synthesis of α-nitro esters. researchgate.net These systems can provide precise control over reaction parameters, minimize hazardous waste, and allow for safer handling of potentially energetic intermediates. Research into optimizing flow reactors for the nitration of substituted propanoates could lead to scalable and industrially viable production methods.
Mechanochemistry: Mechanochemical activation, using techniques like ball milling, presents a solvent-free or minimal-solvent approach to nitration. researchgate.net This sustainable method could reduce reaction times and eliminate the need for hazardous solvents, aligning with the principles of green chemistry. researchgate.netnih.gov Investigating the mechanochemical nitration of ethyl 2-methylpropanoate (B1197409) precursors using solid nitrating agents like iron(III) nitrate (B79036) is a viable research direction. researchgate.net
Catalyst-Free and Metal-Free Reactions: There is a growing trend towards developing reactions that avoid heavy or toxic metal catalysts. organic-chemistry.org Future work could explore metal-free arylations of the α-position or catalyst-free nucleophilic substitution reactions, potentially conducted in environmentally benign solvents like water. nih.govorganic-chemistry.org Such advancements would simplify purification processes and reduce the environmental impact of synthesis. nih.gov
Table 1: Comparison of Synthetic Methodologies for α-Nitro Esters
| Methodology | Advantages | Disadvantages | Future Research Focus |
| Traditional Batch Synthesis | Well-established procedures | Often requires harsh reagents (e.g., strong acids), potential safety hazards, solvent waste | Development of milder reagents |
| Flow Chemistry researchgate.net | Enhanced safety, rapid reaction times, scalability, precise process control | Initial setup cost, potential for clogging | Optimization of reactor design and conditions for tertiary nitro esters |
| Mechanochemistry researchgate.net | Reduced or no solvent, high efficiency, potentially lower energy consumption | Scalability challenges, limited to certain reaction types | Screening of new nitrating agents and scalability studies |
| Metal-Free Catalysis organic-chemistry.org | Avoids toxic metal residues, simplified purification | May require specific substrates or activating groups | Broadening the substrate scope for compounds like this compound |
Exploration of New Reactivity Profiles
The nitro group is an exceptionally versatile functional group, and its full reactive potential in molecules like this compound is still being explored. frontiersin.orgmdpi.com The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the adjacent quaternary carbon, opening doors to novel chemical transformations. mdpi.com
Future research is expected to focus on:
Radical Reactions: The nitro group can participate in a variety of radical-initiated pathways. rsc.org Investigating the photoredox or electrochemically induced reactions of this compound could uncover new methods for C-C and C-heteroatom bond formation, leading to the synthesis of complex molecular scaffolds. rsc.org
Umpolung Reactivity: Exploring conditions that induce polarity reversal (umpolung) at the α-carbon could lead to new synthetic applications. frontiersin.org Typically electrophilic, the α-position could be rendered nucleophilic, enabling reactions with a different class of electrophiles and significantly broadening the synthetic utility of this compound.
C-C Bond Formation: Building on recent advances, the development of new methods for the α-arylation or alkylation of tertiary nitro compounds is a key research area. organic-chemistry.orgmdpi.com Using modern reagents like diaryliodonium salts under metal-free conditions offers a powerful tool for constructing sterically hindered quaternary carbon centers. organic-chemistry.orgmdpi.com
Functional Group Interconversion: The nitro group itself can be transformed into other valuable functional groups, most notably amines. frontiersin.org Research into selective and high-yielding reductions of the tertiary nitro group in this compound to the corresponding amine would provide a direct route to α-tertiary amino esters, which are important building blocks in medicinal chemistry.
Expansion into Functional Material Applications
The unique electronic properties of the nitro group suggest that this compound and its derivatives could serve as building blocks for novel functional materials. mdpi.com While this area is less explored, the potential applications are significant and warrant future investigation.
Prospective areas of research include:
Energetic Materials: Nitroalkanes are foundational components of many energetic materials. While this compound itself is not a primary explosive, its derivatives could be investigated as plasticizers or binders in propellant formulations, potentially modifying their combustion properties. researchgate.net
Polymer Chemistry: The nitro group can be used to modify the properties of polymers. Incorporating this compound as a monomer or a post-polymerization modification agent could lead to polymers with tailored thermal stability, refractive indices, or gas permeability.
Precursors for Bioactive Scaffolds: Derivatives of related nitro esters have been used in the synthesis of bifunctional chelating agents for medical imaging applications. mdpi.com Future work could explore the conversion of this compound into complex ligands or scaffolds for applications in diagnostics and therapeutics.
Advanced Spectroscopic and Computational Characterization
A deeper understanding of the structural, electronic, and dynamic properties of this compound is essential for predicting its reactivity and designing new applications. Advanced characterization techniques will play a pivotal role in this endeavor.
Future research directions should include:
Computational Modeling: High-level quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights. mdpi.com These studies can be used to calculate molecular properties, map reaction pathways, and understand the transition states of its reactions. mdpi.comnih.gov This theoretical understanding can guide experimental work, saving time and resources.
Advanced NMR Spectroscopy: While standard NMR provides basic structural information, advanced techniques like 2D NMR (COSY, HSQC, HMBC) and solid-state NMR can elucidate more subtle structural features and intermolecular interactions.
Vibrational Spectroscopy: Detailed analysis of the Infrared (IR) and Raman spectra, combined with computational predictions, can provide a precise fingerprint of the molecule's vibrational modes, particularly those associated with the crucial C-NO2 bond. nist.gov
Kinetics and Mechanistic Studies: Employing techniques such as stopped-flow spectroscopy and the analysis of kinetic isotope effects can help to unravel the mechanisms of its reactions in detail. nih.gov This knowledge is fundamental for optimizing reaction conditions and controlling product outcomes.
Table 2: Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H11NO4 | PubChem nih.gov |
| Molecular Weight | 161.16 g/mol | PubChem nih.gov |
| IUPAC Name | This compound | PubChem nih.gov |
| Polar Surface Area | 72.1 Ų | PubChem nih.gov |
| Rotatable Bond Count | 4 | PubChem nih.gov |
Stereocontrol in Complex Molecular Architectures
While this compound itself is achiral, its reactions can generate new stereocenters. The ability to control the stereochemical outcome of these reactions is paramount for its application in the synthesis of complex, biologically active molecules and chiral materials.
Future research will undoubtedly focus on:
Asymmetric Catalysis: The development of catalytic enantioselective reactions is a cornerstone of modern organic synthesis. frontiersin.org Research into applying chiral transition metal catalysts or organocatalysts to reactions involving this compound is a highly promising field. frontiersin.orgchemistryviews.org For instance, developing an enantioselective Michael addition using this compound as a pronucleophile would be a significant advance.
Chiral Auxiliaries: Attaching a chiral auxiliary to the ester group could provide a reliable method for diastereoselective control in subsequent reactions at the α-position. The auxiliary could then be cleaved to reveal the enantiomerically enriched product.
Substrate-Controlled Reactions: In more complex substrates derived from this compound, existing stereocenters within the molecule can be used to direct the stereochemical outcome of new bond formations.
Creation of All-Carbon Quaternary Stereocenters: The synthesis of molecules with an all-carbon quaternary stereocenter (a carbon atom bonded to four different carbon groups) is a formidable challenge in organic chemistry. Developing stereoselective methods to alkylate or arylate the α-position of a derivative of this compound would represent a major breakthrough.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
